molecular formula C15H14BrNO2 B5736695 N-(4-bromophenyl)-3-ethoxybenzamide

N-(4-bromophenyl)-3-ethoxybenzamide

Cat. No.: B5736695
M. Wt: 320.18 g/mol
InChI Key: MIIMPNKBFFPYLN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group linked to a 4-bromophenyl amine moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize pharmacological or physical properties.

Properties

IUPAC Name

N-(4-bromophenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMPNKBFFPYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-ethoxybenzamide typically involves the reaction of 4-bromoaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

N-(4-bromophenyl)-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound A): Features three methoxy groups at positions 3, 4, and 5 on the benzamide ring. The increased electron-donating capacity of methoxy groups enhances hydrogen bonding (N–H···O chains in crystal packing) and may improve solubility compared to the mono-ethoxy derivative .
  • 4-(Benzyloxy)-N-(4-chlorophenyl)-3-ethoxybenzamide (Compound B): Substitutes the bromine in the target compound with chlorine and adds a benzyloxy group at position 4.

Aromatic System Modifications

  • N-(4-Bromophenyl)quinoline-2-carboxamide (Compound C): Replaces the benzamide ring with a quinoline system. The extended π-conjugation enhances π-π stacking interactions but may reduce solubility due to increased hydrophobicity. Microwave synthesis (150°C, 800 W) achieves higher yields compared to traditional methods .
  • N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound D) : Utilizes a naphthalene core, further increasing hydrophobicity and rigidity. Such modifications are common in anticancer agents to improve DNA intercalation .

Functional Group Comparisons

Halogen Substituents

  • 4-Chlorophenyl vs. 4-Bromophenyl : Bromine’s higher atomic radius and polarizability enhance halogen bonding, a critical interaction in protein-ligand binding. For example, Compound B (4-chlorophenyl) shows weaker halogen bonding than the target compound .
  • 4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide (Compound E) : Incorporates fluorine at position 2 and an ethynyl group on the aniline ring. Fluorine’s electronegativity increases metabolic stability, while the ethynyl group enables click chemistry modifications .

Bioisosteric Replacements

  • Triazole Chalcone Derivatives (Compound F) : Replace the ethoxy group with a 1,2,3-triazole-linked chalcone moiety. These derivatives exhibit kinase inhibitory activity (IC50 values in µM range), highlighting the importance of heterocyclic appendages in biological targeting .

Q & A

Q. How to validate enzymatic inhibition mechanisms proposed for this compound?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites, followed by mutagenesis to test critical residues .

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